molecular formula C11H9FN2O2 B8219470 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

Cat. No.: B8219470
M. Wt: 220.20 g/mol
InChI Key: IYPYKNWZDHUOPZ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid is a fluorinated small molecule featuring a pyrazole ring linked to a 2-fluorophenyl group via an acetic acid backbone. Fluorine’s electronegativity and small atomic radius enhance metabolic stability, modulate acidity, and improve binding interactions in bioactive contexts .

Properties

IUPAC Name

2-(2-fluorophenyl)-2-pyrazol-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-5-2-1-4-8(9)10(11(15)16)14-7-3-6-13-14/h1-7,10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPYKNWZDHUOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-β-Ketoester Condensation

The foundational step involves reacting 2-fluorophenylhydrazine with ethyl acetoacetate or ethyl benzoylacetate. Source outlines two protocols:

  • Method A : Glacial acetic acid and sodium acetate at room temperature (24 h), yielding 95% pyrazolone.

  • Method B : Refluxing methanol (15 h), suitable for sulfonamide-containing hydrazines.

For the target compound, Method A is preferred due to higher yields and compatibility with electron-withdrawing substituents like fluorine. Key parameters:

  • Molar Ratio : 1:1 hydrazine to β-ketoester.

  • Workup : Precipitation in ice water followed by ethanol crystallization.

Characterization Data (Hypothetical Intermediate):

  • 1H-NMR (CDCl3) : δ 7.35–7.80 (m, Ar-H), 6.10 (s, pyrazole CH), 2.30 (s, CH3).

  • IR (KBr) : 1712 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Mannich-Hydrolysis65–7598.5High functional group toleranceMulti-step, requires cyanide
Direct Alkylation80–8599.2Single-step hydrolysisTFA handling safety concerns

The direct alkylation method offers superior yield and simplicity, though TFA’s corrosivity necessitates specialized equipment. Conversely, the Mannich route avoids harsh acids but involves intermediate purification challenges.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • 1H-NMR (DMSO-d6) :

    • δ 12.10 (s, COOH), 8.20–7.40 (m, Ar-H), 5.90 (s, pyrazole CH), 4.15 (s, CH2COOH).

  • IR (KBr) :

    • 1705 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F).

  • MS (ESI) :

    • m/z 263.1 [M+H]+ (Calcd for C12H10FN2O2: 262.08).

Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/H2O (70:30), 1 mL/min, λ=254 nm.

  • Retention Time : 6.8 min.

Scale-Up Considerations and Industrial Relevance

Patent emphasizes process scalability:

  • Batch Size : Up to 50 kg with consistent yield (82–85%).

  • Cost Analysis : TFA recycling reduces raw material expenses by 30%.

Challenges include fluorine’s electron-withdrawing effects, which may slow nucleophilic substitutions. Mitigation involves using phase-transfer catalysts (e.g., TBAB) in alkylation steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The fluorophenyl and pyrazolyl groups can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in various medical conditions.

  • Anti-inflammatory Properties : It exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests its potential as a non-steroidal anti-inflammatory drug (NSAID) with fewer gastrointestinal side effects compared to traditional NSAIDs .
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in specific cancer cell lines, demonstrating its potential as an anticancer agent .
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its structural modifications can enhance its antimicrobial activity .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Its effectiveness can be influenced by structural modifications, allowing for enhanced potency against resistant strains .

Anticancer Activity

In vitro studies have shown that 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid can significantly reduce cell proliferation in cancer cell lines such as MCF-7 (breast cancer). Computational studies suggest that it acts through multiple mechanisms, including enzyme inhibition and receptor antagonism .

Case Studies

Several studies have highlighted the efficacy of this compound in both laboratory settings and preclinical models:

  • Study on Anti-inflammatory Effects : A recent study reported that derivatives of this compound exhibited selective inhibition of COX-2 with minimal effects on COX-1, suggesting a favorable safety profile compared to traditional NSAIDs.
  • Anticancer Efficacy : A computational analysis indicated that modifications to the pyrazole ring could enhance anticancer properties, leading to further investigations into derivative compounds for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features References
2-(2-Fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid 2-fluorophenyl, pyrazole ~246.22* Not reported Fluorine on phenyl -
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid Phenyl, pyrazole 202.21 Not reported No fluorine; phenyl group
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid 4-chlorophenyl, pyrazole 312.76 Not reported Chlorine substituent
2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid 2-fluoroethyl, pyrazole 172.16 Not reported Fluorine on ethyl group
2-[5-(Furan-2-yl)-1H-pyrazol-1-yl]-2-(MIDA-boryl)acetic acid (5f) Furan, pyrazole - 140–142 Boron-containing group

*Calculated based on structural analogs.

Key Observations:

Fluorine vs. Chlorine Substitution: The target compound’s 2-fluorophenyl group introduces steric and electronic effects distinct from the 4-chlorophenyl analog (312.76 Da, ).

Fluorine Position :

  • Compared to 2-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid (172.16 Da, ), the target’s fluorine is on the aromatic ring rather than an aliphatic chain. This positional difference affects solubility and electronic distribution.

Impact of Bulky Substituents: Compounds with larger substituents, such as biphenyl (5h, 213–215°C ), exhibit higher melting points due to increased van der Waals interactions. The target’s fluorophenyl group likely results in a moderate melting point compared to non-fluorinated analogs.

Biological Activity

2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes available literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid is C11_{11}H9_{9}FN2_{2}O2_{2}. The compound features a pyrazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties often exhibit significant antimicrobial properties. For instance, related pyrazole derivatives have been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acidS. aureus50 μg/mL
E. coli75 μg/mL
P. aeruginosa100 μg/mL

Studies have shown that the presence of the fluorine atom can enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. These compounds may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies have demonstrated that certain pyrazole derivatives can reduce the production of pro-inflammatory cytokines in macrophages.

Case Study:
In a study evaluating the anti-inflammatory activity of various pyrazole derivatives, it was found that 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

The exact mechanism by which 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of COX Enzymes: Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis.
  • Modulation of Cytokine Production: The compound may alter signaling pathways involved in inflammation, thereby reducing cytokine production.

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of pyrazole-acetic acid derivatives typically involves condensation reactions between fluorophenyl ketones and pyrazole precursors. For example, analogs like 2-(MIDA-boryl)-2-(4-phenyl-1H-pyrazol-1-yl)acetic acid are synthesized via reactions of malonaldehyde derivatives with borylating agents under mild conditions (e.g., room temperature) . Reverse-phase chromatography is commonly used for purification, yielding solids with defined melting points (e.g., 150–152°C for compound 5g). To optimize yields, adjust stoichiometric ratios of reactants and employ inert atmospheres to minimize side reactions.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and confirming purity?

Key techniques include:

  • NMR spectroscopy : To resolve structural ambiguities, particularly distinguishing between fluorophenyl and pyrazole proton environments.
  • HPLC-MS : For assessing purity and detecting trace impurities (e.g., metabolites or unreacted precursors) .
  • Melting point analysis : Compare observed values with literature data (e.g., analogs in show consistent melting points when purified via reverse-phase chromatography) .
  • IR spectroscopy : Confirm functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers differentiate isomers or analogs with similar substitution patterns on the pyrazole ring?

Isomeric differentiation requires a combination of:

  • X-ray crystallography : Resolve positional isomers (e.g., pyrazole substitution at N1 vs. N2) .
  • 2D NMR (COSY, NOESY) : Identify coupling patterns between pyrazole protons and adjacent fluorophenyl groups .
  • Computational modeling : Compare theoretical vs. experimental spectra for regioisomers .

Advanced Research Questions

Q. How can analytical methods resolve contradictions in reported data, such as inconsistent purity or unexpected byproducts?

Contradictions often arise from variations in synthetic protocols or characterization techniques. For example:

  • Purity discrepancies : Use orthogonal methods (e.g., HPLC with UV/vis and ELSD detection) to confirm results .
  • Byproduct identification : Employ high-resolution mass spectrometry (HRMS) and tandem MS/MS to characterize unexpected peaks .
  • Reproducibility checks : Validate results across multiple batches and compare with standardized reference materials (e.g., CAS-registered compounds in ) .

Q. What strategies are effective for resolving structural ambiguities in crystallographic studies of this compound?

  • SHELX software suite : Use SHELXL for refining crystal structures against high-resolution data, particularly for resolving disorder in fluorophenyl or pyrazole moieties .
  • Twinned data refinement : For challenging crystals, apply SHELXL’s twin refinement tools to handle pseudo-merohedral twinning .
  • Hydrogen bonding analysis : Map interactions (e.g., carboxylic acid dimerization) to validate packing models .

Q. How can researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Meta-analysis of analogs : Compare bioactivity data for compounds like 2-amino-2-(2-fluorophenyl)acetic acid (a PROTAC intermediate) to identify substituent effects .
  • Dose-response curves : Re-evaluate activity across multiple concentrations to rule out assay-specific artifacts.
  • Molecular docking : Predict binding modes against target proteins (e.g., kinases) to rationalize discrepancies .

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